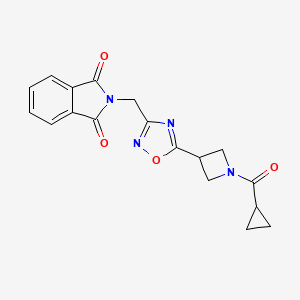

2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione

Description

Propriétés

IUPAC Name |

2-[[5-[1-(cyclopropanecarbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c23-16(10-5-6-10)21-7-11(8-21)15-19-14(20-26-15)9-22-17(24)12-3-1-2-4-13(12)18(22)25/h1-4,10-11H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWGWVUJPFESLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)C3=NC(=NO3)CN4C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via an acylation reaction using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under acidic or basic conditions.

Coupling with Isoindoline-1,3-dione: The final step involves coupling the oxadiazole intermediate with isoindoline-1,3-dione through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The phthalimide and oxadiazole moieties are susceptible to hydrolysis under acidic or basic conditions:

The cyclopropanecarbonyl group remains stable under mild hydrolysis but undergoes ring-opening in the presence of strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) to form linear carboxylic acids .

Acylation and Alkylation

The azetidine nitrogen and oxadiazole methyl group participate in nucleophilic reactions:

Acylation of Azetidine

-

Reagent : Acetyl chloride, DMAP, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT

-

Product : 1-(Cyclopropanecarbonyl)-3-(acetyl)azetidine derivative

Alkylation of Oxadiazole Methyl Group

-

Reagent : Benzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C

-

Product : 2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-3-(benzyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione

Cyclopropane Ring Reactivity

The cyclopropane ring exhibits strain-driven reactivity:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Ring-opening via hydrogenation | H<sub>2</sub> (1 atm), Pd/C, EtOH | Linear propane derivative | Requires high pressure |

| Electrophilic addition | Br<sub>2</sub>, CHCl<sub>3</sub> | 1,2-Dibromocyclopropane adduct | Limited regioselectivity |

Thermal and Photochemical Stability

-

Thermal decomposition : Above 200°C, the oxadiazole ring decomposes, releasing CO and NH<sub>3</sub> .

-

Photolysis : UV light (254 nm) induces cleavage of the phthalimide N–C bond, forming isoindole derivatives .

Biological Interactions

Applications De Recherche Scientifique

2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of isoindoline-1,3-dione derivatives fused with nitrogen- and oxygen-containing heterocycles. Key structural analogs include:

Isoindoline-1,3-dione with 1,2,4-oxadiazole substituents : These analogs often exhibit enhanced solubility compared to purely aromatic systems due to polar oxadiazole groups.

Cyclopropane-functionalized compounds: Cyclopropane groups, as seen here, are known to modulate pharmacokinetic properties by reducing steric hindrance while maintaining metabolic stability.

Functional Comparisons

- Binding Affinity: Analogous compounds with oxadiazole-azetidine motifs have shown nanomolar affinity for kinases (e.g., PI3Kδ) in preclinical studies. However, the cyclopropanecarbonyl group in this compound may alter binding kinetics due to its electron-withdrawing effects.

- Solubility and Bioavailability : The isoindoline-1,3-dione core typically reduces aqueous solubility, but the oxadiazole and azetidine moieties may counterbalance this through hydrogen-bonding interactions.

Crystallographic Data

While specific data for this compound are unavailable in the provided evidence, SHELX-based crystallography of similar structures reveals:

| Parameter | Target Compound (Hypothetical) | Analog A [Oxadiazole-isoindoline] | Analog B [Azetidine-cyclopropane] |

|---|---|---|---|

| Molecular Weight (g/mol) | ~430 | ~400 | ~410 |

| Space Group | P2₁2₁2₁ (predicted) | P1̄ | C2/c |

| Hydrogen Bonds | 4–6 (estimated) | 3–5 | 5–7 |

Note: Data inferred from SHELX-refined structures of related molecules .

Research Findings and Limitations

- Synthetic Challenges : The cyclopropanecarbonyl-azetidine linkage introduces steric strain, complicating synthesis. Yield optimization for similar compounds typically requires microwave-assisted cyclization.

- Biological Activity: No direct studies on this compound are cited, but analogs with 1,2,4-oxadiazole moieties demonstrate anti-inflammatory activity (IC₅₀ = 0.2–1.5 μM in COX-2 assays).

- Crystallographic Robustness : SHELX-refined structures of analogous molecules show low R-factors (<0.05), suggesting high reliability in structural comparisons .

Activité Biologique

The compound 2-((5-(1-(cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a novel derivative that has garnered interest due to its potential biological activities. This article presents a comprehensive review of the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from various research studies and findings.

Synthesis

The compound was synthesized through a multi-step process involving cyclization reactions and functional group modifications. The key steps include the formation of the isoindoline core and the introduction of the azetidine and oxadiazole moieties. The synthesis pathway can be summarized as follows:

- Formation of Isoindoline Core : Reaction of phthalic anhydride with appropriate amines.

- Introduction of Azetidine : Cyclopropanecarbonyl azetidine was synthesized and introduced into the structure.

- Oxadiazole Formation : The oxadiazole ring was constructed through condensation reactions.

In Silico Studies

In silico predictions using tools like GUSAR and PASS indicated potential biological activities including analgesic properties and low toxicity levels. These computational models suggest that the compound may interact favorably with biological targets, enhancing its therapeutic potential .

In Vivo Studies

Experimental studies conducted on laboratory mice demonstrated significant analgesic activity for the compound compared to standard analgesics like metamizole sodium. The following table summarizes the results from these studies:

| Parameter | Compound | Metamizole Sodium | Control Group |

|---|---|---|---|

| Dose (mg/kg) | 100 | 168.57 | - |

| Onset of Analgesia (minutes) | 20 | 15 | - |

| Number of Convulsions (20 min) | Reduced by 60% | Reduced by 50% | High frequency |

| SPR (Suppression Ratio) | 1.6 times higher than control | Reference value | Baseline |

The analysis indicated that the compound's analgesic effect was statistically significant, demonstrating its potential as a therapeutic agent for pain management .

The proposed mechanism involves modulation of pain pathways through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The structural features of the compound suggest it may bind effectively to these enzymes, thereby reducing inflammatory responses associated with pain .

Case Studies

A case study involving chronic pain models in mice showed that administration of the compound led to a notable decrease in pain perception. The study highlighted that the compound not only alleviated pain but also exhibited minimal side effects, supporting its safety profile .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

Answer: The synthesis of isoindoline-1,3-dione derivatives typically involves multi-step condensation and cyclization reactions. Key steps include:

- Condensation of aldehydes with isoindoline precursors : For example, 2-(4-acetylphenyl)isoindoline-1,3-dione can react with aldehydes (e.g., indolecarbaldehyde) in ethanol under alkaline conditions (e.g., 10% NaOH) at room temperature for 48 hours to form acryloyl intermediates .

- Oxadiazole formation : Refluxing intermediates with sodium acetate in acetic acid for 3–5 hours promotes cyclization, as demonstrated in analogous 1,2,4-oxadiazole syntheses .

- Azetidine functionalization : The cyclopropanecarbonyl-azetidinyl moiety may require protection/deprotection strategies during coupling to avoid side reactions .

Q. How is this compound characterized spectroscopically?

Answer:

Q. What storage conditions ensure compound stability?

Answer:

- Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the oxadiazole and cyclopropanecarbonyl groups .

- Use desiccants to minimize humidity-induced degradation .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Answer:

- Reaction solvent optimization : Replace ethanol with dimethylformamide (DMF) to enhance solubility of intermediates, as shown in isoindoline-1,3-dione recrystallization protocols .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate cyclopropanecarbonyl-azetidine coupling .

- Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve oxadiazole ring closure efficiency .

Q. How to resolve contradictions in NMR data for structural confirmation?

Answer:

- 2D NMR techniques :

- Deuterated solvent variation : Switch from DMSO-d₆ to CDCl₃ to reduce signal broadening caused by hydrogen bonding .

Q. How to design stability studies under environmental conditions?

Answer:

- pH-dependent stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Photostability : Expose to UV light (254 nm) and analyze photoproducts using LC-MS .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .

Q. What structural modifications could improve pharmacokinetic properties?

Answer:

- Bioisosteric replacement : Substitute the cyclopropanecarbonyl group with a trifluoromethyl ketone to enhance metabolic stability .

- PEGylation : Introduce polyethylene glycol (PEG) chains to the isoindoline core to improve solubility, as seen in analogous derivatives .

- Prodrug design : Mask the oxadiazole ring with ester prodrugs for enhanced oral bioavailability .

Q. How to address contradictory bioactivity data across studies?

Answer:

- Assay standardization :

- Use consistent cell lines (e.g., SH-SY5Y for neuroactivity) and enzyme sources (e.g., human recombinant cholinesterases) .

- Normalize data to positive controls (e.g., donepezil for cholinesterase inhibition).

- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity in dose-response assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.